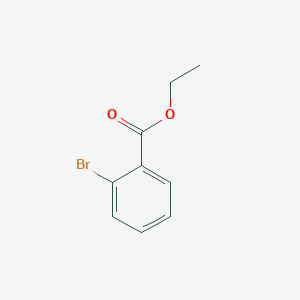
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline, also known as DPAQ, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used to label and track cellular components.
作用机制
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline works by binding to cellular components and emitting fluorescent light when excited by a specific wavelength of light. The exact mechanism of action is not fully understood, but it is believed that this compound binds to specific amino acid residues in proteins and other cellular components.
Biochemical and Physiological Effects:
This compound is generally considered to be non-toxic and has minimal effects on cellular function. However, it is important to note that the use of this compound can alter the behavior of the cellular components it labels. For example, the binding of this compound to actin filaments can alter their dynamics and affect cellular motility.
实验室实验的优点和局限性
One advantage of using 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline is its high sensitivity and specificity for labeling cellular components. It is also relatively easy to use and can be applied to a wide range of biological systems. However, one limitation of this compound is that it requires the use of specialized equipment, such as a fluorescence microscope, to visualize the labeled components. Additionally, the use of this compound can alter the behavior of the cellular components it labels, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline in scientific research. One area of interest is the development of new methods for labeling and tracking cellular components using this compound. Another area of interest is the use of this compound in live-cell imaging to study the dynamics of cellular components in real-time. Additionally, there is potential for the use of this compound in diagnostic and therapeutic applications, such as the detection and treatment of cancer cells.
合成方法
The synthesis of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline involves a multi-step process that begins with the reaction of 2-chloro-6-methylquinoline with sodium azide. The resulting compound is then reacted with p-dimethylaminobenzene diazonium salt to form this compound.
科学研究应用
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline has been widely used in scientific research as a fluorescent dye to label and track cellular components. It has been used to study the dynamics of actin filaments, microtubules, and other cytoskeletal structures. This compound has also been used to label proteins and study their localization and trafficking within cells.
属性
CAS 编号 |
17400-70-3 |
|---|---|
分子式 |
C18H18N4 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(6-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-6-11-17-16(5-4-12-19-17)18(13)21-20-14-7-9-15(10-8-14)22(2)3/h4-12H,1-3H3 |
InChI 键 |
YMIGZFUAYQRQRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
规范 SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
同义词 |
N,N-dimethyl-4-(6-methylquinolin-5-yl)diazenyl-aniline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



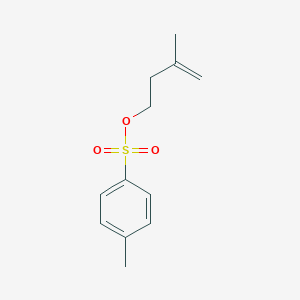

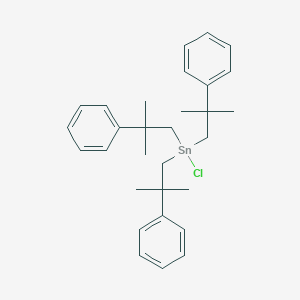

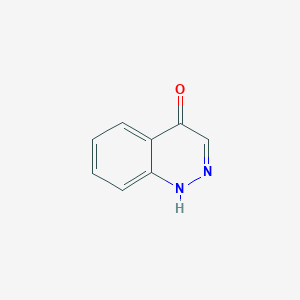
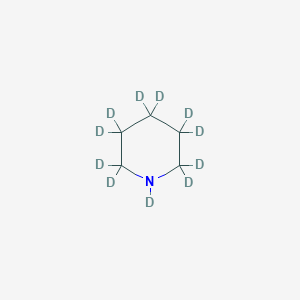
![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)
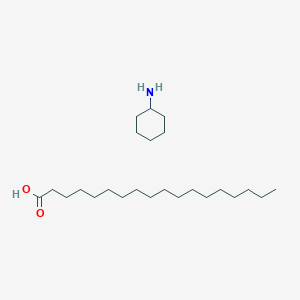
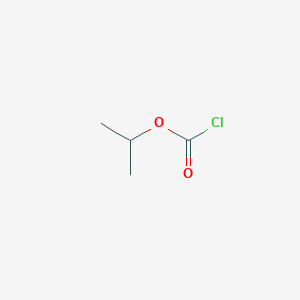

![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)


